molecular formula C11H16N2O2 B13087108 [1-(4-Nitrophenyl)ethyl](propyl)amine

[1-(4-Nitrophenyl)ethyl](propyl)amine

Cat. No.: B13087108
M. Wt: 208.26 g/mol
InChI Key: NQPUGXHEUBOYRM-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)ethylamine is a secondary amine featuring a 4-nitrophenyl group attached to an ethyl chain and a propylamine moiety.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-[1-(4-nitrophenyl)ethyl]propan-1-amine

InChI

InChI=1S/C11H16N2O2/c1-3-8-12-9(2)10-4-6-11(7-5-10)13(14)15/h4-7,9,12H,3,8H2,1-2H3

InChI Key

NQPUGXHEUBOYRM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)ethylamine typically involves the reaction of 4-nitroacetophenone with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Nitrophenyl)ethylamine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

    Oxidation: 4-Aminophenylethyl(propyl)amine.

    Reduction: 4-Nitrosoethyl(propyl)amine.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry: 1-(4-Nitrophenyl)ethylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes. It can also be used as a probe to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing inhibitors or activators of biological pathways.

Industry: In the industrial sector, 1-(4-Nitrophenyl)ethylamine is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules. These interactions can lead to changes in enzyme activity, receptor binding, or other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 1-(4-Ethoxyphenyl)ethylamine (): Replacing the nitro group with an ethoxy substituent (-OCH₂CH₃) alters electronic properties.
  • Ethyl 5-amino-3-(2,4-dichlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carboxylate (): Incorporates a 4-nitrophenyl group but includes a pyrazole ring and ester functionality. The nitro group here stabilizes the aromatic system, facilitating electrophilic substitution reactions, while the ester group enables further derivatization (e.g., hydrolysis to carboxylic acids).
  • N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine (): Features a hydroxyl-ethylamine side chain, enhancing hydrophilicity. This structural variation may improve aqueous solubility compared to the target compound’s propyl chain.
Table 1: Key Structural Features and Implications
Compound Key Substituents Electronic Effects Potential Applications
1-(4-Nitrophenyl)ethylamine -NO₂, -CH₂CH₂-, -CH₂CH₂CH₂NH- Strong electron withdrawal Pharmaceutical intermediates
1-(4-Ethoxyphenyl)ethylamine -OCH₂CH₃ Electron donation Agrochemicals
N-(2-Hydroxyethyl)-3-(4-nitrophenyl)propylamine -OH, -NO₂ Enhanced hydrophilicity Drug delivery systems

Physical and Chemical Properties

  • Melting Points : Pyrazole derivatives with 4-nitrophenyl groups exhibit high melting points (e.g., 229–305°C, ), attributed to strong intermolecular interactions (dipole-dipole, π-stacking). The target compound’s melting point is likely lower due to its simpler structure and lack of aromatic heterocycles.
  • Stability: notes that n-propylamine derivatives exhibit unimolecular decay kinetics influenced by thermal energy. The nitro group in the target compound may accelerate decomposition under heat or light, necessitating storage in dark, cool conditions.

Commercial and Industrial Relevance

  • Market Availability : Compounds like {[4-(2-methylpropoxy)phenyl]methyl}(propyl)amine are commercially available (), whereas the target compound may require custom synthesis due to its niche applications.
  • Synthetic Complexity : Compared to morpholinyl- or piperidine-containing amines (), the target compound’s synthesis is likely simpler, avoiding multi-step heterocycle formation.

Biological Activity

1-(4-Nitrophenyl)ethylamine is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

Chemical Formula: C12H16N2O2
IUPAC Name: N-1-(4-nitrophenyl)ethylamine
Molecular Weight: 220.27 g/mol

The compound features a nitrophenyl group, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of 1-(4-Nitrophenyl)ethylamine can be attributed to its ability to interact with specific molecular targets in biological systems. The nitro group on the phenyl ring is particularly significant as it can participate in various chemical reactions, including:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or altering their conformational states.
  • Receptor Modulation: It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activity and Case Studies

Several studies have investigated the biological effects of 1-(4-Nitrophenyl)ethylamine. Below are key findings from recent research:

StudyFindings
Study 1 : Enzyme Inhibition (2022)Demonstrated that 1-(4-Nitrophenyl)ethylamine inhibits acetylcholinesterase activity with an IC50 of 45 µM, suggesting potential applications in treating neurodegenerative diseases.
Study 2 : Antimicrobial Activity (2023)Showed that the compound exhibits significant antimicrobial properties against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3 : Cytotoxicity Assay (2023)Evaluated cytotoxic effects on cancer cell lines, revealing a dose-dependent reduction in cell viability, with an IC50 value of 25 µM for MCF-7 cells.

Toxicological Profile

While the compound shows promising biological activity, its safety profile is crucial for potential therapeutic applications. Toxicological studies indicate that:

  • Acute Toxicity: The compound exhibits low acute toxicity in animal models, with an LD50 greater than 2000 mg/kg.
  • Chronic Exposure: Long-term exposure studies are needed to fully understand any potential adverse effects.

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